molecular formula C23H26N8 B15108530 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15108530
M. Wt: 414.5 g/mol
InChI Key: HOSLKOQEIZGDBI-UHFFFAOYSA-N
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Description

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit cyclin-dependent kinases (CDKs) .

Preparation Methods

The synthesis of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core is then functionalized with various substituents through a series of reactions, including nucleophilic substitution and condensation reactions . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often using automated synthesis and purification techniques.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with various substituents.

    Condensation: Condensation reactions are used to form the pyrazolo[3,4-d]pyrimidine core.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions ranging from room temperature to elevated temperatures under reflux . Major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities.

Scientific Research Applications

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with CDKs, which are crucial regulators of the cell cycle. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle regulation and apoptosis induction .

Properties

Molecular Formula

C23H26N8

Molecular Weight

414.5 g/mol

IUPAC Name

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H26N8/c1-16-4-6-19(7-5-16)14-31-22-20(13-26-31)21(24-15-25-22)29-8-10-30(11-9-29)23-27-17(2)12-18(3)28-23/h4-7,12-13,15H,8-11,14H2,1-3H3

InChI Key

HOSLKOQEIZGDBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC(=CC(=N5)C)C

Origin of Product

United States

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